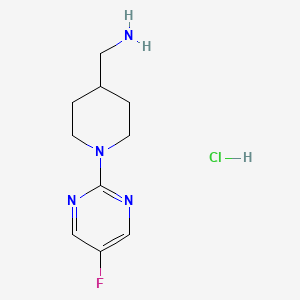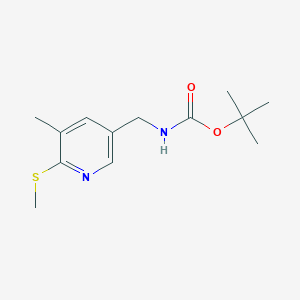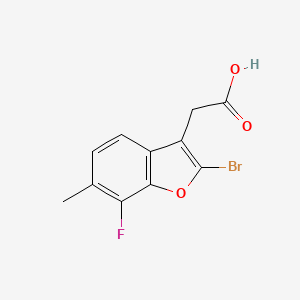
Tert-butyl 2-(5-bromopyridin-3-YL)morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(5-bromopyridin-3-yl)morpholine-4-carboxylate: is a chemical compound with the molecular formula C14H19BrN2O3 . It is commonly used as an analytical reagent to determine oxidative injury in cells and can serve as a potential biomarker for oxidative stress .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(5-bromopyridin-3-yl)morpholine-4-carboxylate typically involves the reaction of 5-bromopyridine-3-carboxylic acid with morpholine and tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired ester bond .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-(5-bromopyridin-3-yl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild to moderate conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(5-bromopyridin-3-yl)morpholine-4-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies to assess oxidative stress and cellular damage.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Tert-butyl 2-(5-bromopyridin-3-yl)morpholine-4-carboxylate involves its interaction with cellular components to induce or measure oxidative stress. The compound can react with reactive oxygen species (ROS) and other oxidative agents, leading to measurable changes that can be used as indicators of oxidative injury .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 3-(5-bromopyrimidin-2-yl)morpholine-4-carboxylate
- 5-Bromopyridin-3-yl tert-butyl carbonate
- Tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 2-(5-bromopyridin-3-yl)morpholine-4-carboxylate is unique due to its specific structure, which combines a bromopyridine moiety with a morpholine ring and a tert-butyl ester group. This unique combination allows it to serve as a versatile reagent in various chemical and biological applications.
Propiedades
Número CAS |
1427501-55-0 |
|---|---|
Fórmula molecular |
C14H19BrN2O3 |
Peso molecular |
343.22 g/mol |
Nombre IUPAC |
tert-butyl 2-(5-bromopyridin-3-yl)morpholine-4-carboxylate |
InChI |
InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(18)17-4-5-19-12(9-17)10-6-11(15)8-16-7-10/h6-8,12H,4-5,9H2,1-3H3 |
Clave InChI |
XTAQGJLIFWTMKZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCOC(C1)C2=CC(=CN=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


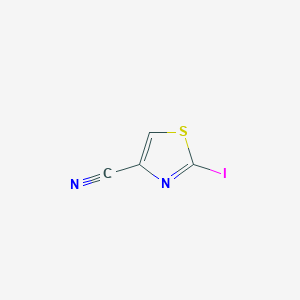
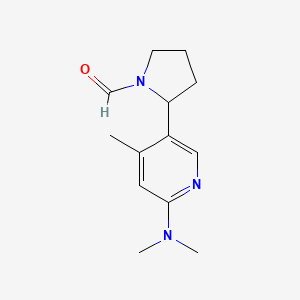
![7-Amino-3-isopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B11803829.png)


![1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B11803846.png)

![(3S)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B11803858.png)

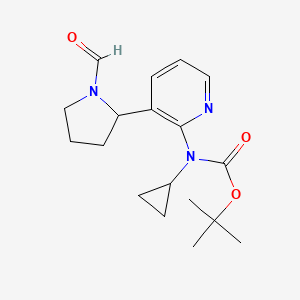
![5-Methoxy-2,3-dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B11803888.png)
